![molecular formula C15H20N2O2 B6417489 N-{4-[(methylcarbamoyl)methyl]phenyl}cyclopentanecarboxamide CAS No. 1060357-27-8](/img/structure/B6417489.png)
N-{4-[(methylcarbamoyl)methyl]phenyl}cyclopentanecarboxamide
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Overview
Description
“N-Methyl-4- { [4- (methylcarbamoyl)phenyl]disulfanyl}benzamide” is a compound with the CAS Number: 325957-01-5 and a molecular weight of 332.45 . Another related compound is “N-Methyl-N-[4-(methylcarbamoyl)benzyl]-L-isoleucinamide” with a molecular formula of C16H25N3O2 .
Molecular Structure Analysis
The molecular structure of “N-Methyl-N-[4-(methylcarbamoyl)benzyl]-L-isoleucinamide” is C16H25N3O2 . Another related compound, “N-Methyl[4-(methylcarbamoyl)phenyl]methanaminium”, has a molecular formula of C10H15N2O .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-Methyl-N-[4-(methylcarbamoyl)benzyl]-L-isoleucinamide” include an average mass of 291.389 Da and a monoisotopic mass of 291.194672 Da .
Scientific Research Applications
- MCCP derivatives have shown promising antimicrobial properties. For instance, Shiradkar et al. synthesized a series of N-{4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-thiazol-2-yl}-2-substituted amide derivatives . These compounds were screened for in vitro antibacterial activity against bacteria such as Staphylococcus aureus, E. coli, P. aeruginosa, and S. typhi .
- 1,4-benzothiazine-2-acetic acid and its bioisosteres, including substituted benzothiazol-1,4-benzothiazine-2-acetic acid derivatives , exhibit remarkable inhibition of aldose reductase. These compounds have potential applications in managing conditions related to aldose reductase activity .
Antimicrobial Activity
Aldose Reductase Inhibition
Mechanism of Action
Target of Action
Similar compounds have been known to interact with proteins such as stromelysin-1 and Mitogen-activated protein kinase 14 . These proteins play crucial roles in various cellular processes, including cell growth, differentiation, and apoptosis.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its target proteins and modulate their activity, leading to changes in cellular processes .
Biochemical Pathways
Given its potential targets, it may influence pathways related to cell growth, differentiation, and apoptosis .
properties
IUPAC Name |
N-[4-[2-(methylamino)-2-oxoethyl]phenyl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-16-14(18)10-11-6-8-13(9-7-11)17-15(19)12-4-2-3-5-12/h6-9,12H,2-5,10H2,1H3,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJUZKTRVKDXEHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CC=C(C=C1)NC(=O)C2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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